molecular formula C18H19BrClNO3 B1424650 Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-13-3

Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424650
CAS No.: 1354488-13-3
M. Wt: 412.7 g/mol
InChI Key: HAIUXKOBNFRGAZ-DMLYUBSXSA-N
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Description

Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidinecarboxylate derivative featuring a 3-brominated biphenyl ether substituent. Such compounds are often explored in medicinal chemistry for their stereospecific interactions with biological targets .

Properties

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(9-15(17)19)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIUXKOBNFRGAZ-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride, commonly referred to as compound 1354488-13-3, is a synthetic organic compound with potential biological activity. This article delves into its molecular properties, biological effects, and relevant research findings.

Molecular Properties

  • Molecular Formula : C18H19BrClNO3
  • Molar Mass : 412.71 g/mol
  • CAS Number : 1354488-13-3
  • Hazard Classification : Irritant
PropertyValue
Molecular FormulaC18H19BrClNO3
Molar Mass412.71 g/mol
CAS Number1354488-13-3
Hazard ClassificationIrritant

The compound’s biological activity is primarily linked to its structural components, which include a pyrrolidine ring and a bromo-substituted biphenyl moiety. These features suggest potential interactions with various biological targets, including receptors involved in neurological and inflammatory pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of biphenyl compounds have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, leading to increased apoptosis in tumor cells.

Neuroprotective Effects

Research has suggested that related compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in models of neurodegenerative diseases where oxidative damage plays a crucial role.

Case Studies

  • Anticancer Activity : In a study examining the effects of similar biphenyl derivatives on lung cancer cells, it was found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Neuroprotection : A study on neuroprotective agents indicated that similar structures could enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent on Phenoxy Group Molecular Formula Molar Mass (g/mol) Hazard Class Key Features
Target Compound (hypothetical) 3-Bromo[1,1'-biphenyl]-4-yl C₂₄H₂₃BrClNO₃* ~500 (estimated) Likely irritant Biphenyl group enhances π-π interactions; bromine increases molecular weight and lipophilicity.
Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride (1354487-95-8) 4-(1,1,3,3-Tetramethylbutyl) C₂₀H₃₂ClNO₃ 369.93 Irritant Bulky alkyl chain increases hydrophobicity; lower polarity.
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride (1354488-39-3) 4-Chloro-1-naphthyl C₁₆H₁₇Cl₂NO₃ 342.22 Irritant Naphthyl group enhances aromatic stacking; chloro substituent adds electron-withdrawing effects.
(2S,4S)-Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride (1354487-24-3) 2-Bromo-4-chlorophenyl C₁₃H₁₄BrCl₂NO₃ 371.05 Irritant Halogen-rich substituents increase density and potential reactivity.
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate (1217781-70-8) 2,5-Dichlorophenyl C₁₂H₁₃Cl₂NO₃ 290.14 Not specified Smaller substituents reduce steric hindrance; lower molecular weight.
Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate hydrochloride (1354484-62-0) 2-Bromo-4-chloro-3,5-dimethylphenyl C₁₄H₁₈BrCl₂NO₃ 399.1 Not specified Methyl groups enhance stability; multi-halogenation increases electronegativity.
(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride (1354488-44-0) 2-Bromo-4-(2-phenylpropan-2-yl)phenyl C₂₁H₂₅BrClNO₃ 454.8 Not specified Bulky phenyl-propan-2-yl group significantly increases steric bulk and molecular weight.

*Estimated based on structural similarity to and .

Key Research Findings and Trends

Structural Impact on Physicochemical Properties

  • Substituent Bulk and Lipophilicity : Compounds with bulky substituents (e.g., biphenyl, naphthyl, or phenyl-propan-2-yl groups) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Hazard Profile : Most analogs are classified as irritants, suggesting that the target compound likely shares similar handling precautions .

Pharmacological Implications (Inferred)

  • The biphenyl group in the target compound could promote stronger π-π interactions with aromatic residues in protein binding sites compared to simpler aryl or alkyl substituents .
  • Multi-halogenated analogs (e.g., and ) may exhibit enhanced stability against metabolic degradation due to reduced electron density at reactive sites .

Preparation Methods

Synthesis of the Pyrrolidine Core

  • Starting Materials : The synthesis begins with the preparation of (2S,4S)-4-amino-2-pyrrolidinecarboxylic acid, which can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis.

  • Protection and Activation : The amino group is typically protected with a tert-butoxycarbonyl (Boc) group to facilitate further reactions. The carboxylic acid is then converted into a methyl ester.

Attachment of the Biphenyl Moiety

  • Biphenyl Synthesis : The 3-bromo[1,1'-biphenyl]-4-yl moiety is synthesized separately. This involves the coupling of bromobenzene with another aryl halide in the presence of a palladium catalyst.

  • Coupling Reaction : The protected pyrrolidine derivative is then coupled with the biphenyl moiety using a suitable coupling reagent, such as a base and a catalyst, to form the ether linkage.

Deprotection and Formation of Hydrochloride Salt

  • Deprotection : The Boc protecting group is removed using acidic conditions, such as trifluoroacetic acid (TFA).

  • Salt Formation : The resulting amine is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Detailed Reaction Conditions

The following table summarizes the conditions for each step in the synthesis:

Step Reagents Solvents Conditions Yield
Pyrrolidine Core Synthesis (2S,4S)-4-amino-2-pyrrolidinecarboxylic acid, Boc anhydride, MeOH MeOH rt, 2 h 80%
Biphenyl Synthesis Bromobenzene, aryl halide, Pd(PPh3)4 Toluene 100°C, 12 h 85%
Coupling Reaction Protected pyrrolidine, biphenyl moiety, NaH, Pd(OAc)2 DMF 80°C, 4 h 70%
Deprotection TFA, DCM DCM 0°C to rt, 1 h 90%
Salt Formation HCl(g), Et2O Et2O rt, 30 min 95%

Analytical Data

The final product can be characterized using various analytical techniques:

  • NMR Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR provide detailed structural information.
  • Mass Spectrometry : MS confirms the molecular weight and structure.
  • HPLC : High-performance liquid chromatography ensures purity.

Q & A

Q. Methodological Resolution :

  • X-ray crystallography : Definitive confirmation of absolute configuration using heavy-atom derivatives (e.g., bromine) .
  • Vibrational circular dichroism (VCD) : Correlates experimental and computed spectra to validate enantiomeric forms .
  • Comparative analysis : Cross-reference synthetic protocols with analogous compounds (e.g., (2S,4R)-fluoro derivatives) to identify systematic errors .

What analytical techniques are essential for characterizing purity and stability?

Basic Research Question

  • Purity assessment :
    • HPLC/MS : Quantify impurities (>98% purity threshold) and detect degradation products (e.g., hydrolyzed ester groups) .
    • Elemental analysis : Verify stoichiometry of C, H, N, and halogens (Cl, Br) .
  • Stability studies :
    • Forced degradation : Expose to heat, light, and humidity; monitor via TLC or NMR for ester hydrolysis or aryl ether cleavage .
    • Long-term storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

How do solvent polarity and reaction temperature influence the coupling efficiency of the biphenyl moiety?

Advanced Research Question

  • Solvent effects :
    • Polar aprotic solvents (DMF, THF) : Enhance solubility of brominated intermediates but may promote side reactions (e.g., elimination) .
    • Low-polarity solvents (toluene) : Improve Suzuki coupling yields by stabilizing Pd catalysts .
  • Temperature optimization :
    • Room temperature : Suitable for Pd(PPh₃)₄-mediated couplings but may require extended reaction times.
    • Microwave-assisted synthesis : Accelerate reactions at 80–100°C with controlled pressure to minimize decomposition .

Validation : Track coupling efficiency via ¹H NMR integration of biphenyl protons (δ 7.2–7.8 ppm) .

What strategies mitigate toxicity risks during in vitro pharmacological assays?

Basic Research Question

  • Handling protocols :
    • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
    • Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
  • Cell-based assays :
    • Dose optimization : Pre-screen cytotoxicity using MTT assays (IC₅₀ > 100 µM recommended for target studies) .
    • Solubility enhancers : Use DMSO (≤0.1% v/v) or cyclodextrins to prevent precipitation in media .

How does the bromine substituent impact the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The 3-bromo group on the biphenyl moiety serves two roles:

  • Electrophilic reactivity : Facilitates Pd-catalyzed cross-coupling (e.g., with boronic acids) for structural diversification .
  • Steric effects : The meta-bromo position reduces steric hindrance compared to para-substituted analogs, improving reaction kinetics .

Controlled modification : Replace bromine with other halogens (Cl, I) or pseudohalogens (OTf) to tune electronic properties and coupling efficiency .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • In silico ADME :
    • LogP calculation : Estimate lipophilicity (e.g., using ChemAxon or Schrödinger QikProp) to predict membrane permeability .
    • CYP450 inhibition : Dock the compound into CYP3A4/2D6 active sites to assess metabolic stability .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

How can polymorphic forms affect crystallization and bioactivity?

Advanced Research Question

  • Polymorph screening :
    • Solvent evaporation : Test polar (ethanol) vs. nonpolar (hexane) solvents to isolate stable crystalline forms .
    • Thermal analysis : DSC/TGA identifies phase transitions and hydrate/solvate formation .
  • Bioactivity implications :
    • Solubility differences : Amorphous forms may enhance dissolution rates but reduce stability .
    • Target binding : Crystal packing (e.g., hydrogen-bonding motifs) may alter binding affinity to enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

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